Methyl[2-(piperidin-2-YL)propyl]amine
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Overview
Description
Methyl[2-(piperidin-2-YL)propyl]amine is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(piperidin-2-YL)propyl]amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of 2-(piperidin-2-yl)propanal with methylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon . Another approach involves the alkylation of piperidine with 2-bromo-1-methylpropane in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(piperidin-2-YL)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Methyl[2-(piperidin-2-YL)propyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[2-(piperidin-2-YL)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Pyrrolidine: Another nitrogen-containing heterocycle with different reactivity and applications.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in different medicinal applications.
Uniqueness
Methyl[2-(piperidin-2-YL)propyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-methyl-2-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-8(7-10-2)9-5-3-4-6-11-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
HLNLZFOGAQHTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C1CCCCN1 |
Origin of Product |
United States |
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